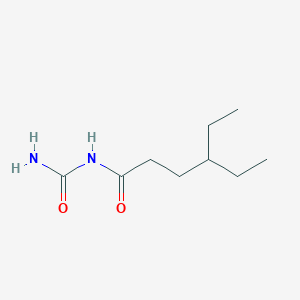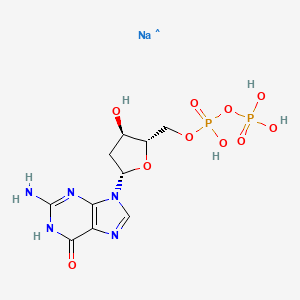![molecular formula C11H16O5S B12810697 3-{[2-(Methylsulfanyl)ethoxy]carbonyl}-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid CAS No. 6915-71-5](/img/structure/B12810697.png)
3-{[2-(Methylsulfanyl)ethoxy]carbonyl}-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
NSC 202747 is a chemical compound that has garnered significant interest in scientific research due to its unique properties and potential applications
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of NSC 202747 involves multiple steps, typically starting with the preparation of intermediate compounds. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired product is obtained. Common methods include:
Step 1: Initial reaction of precursor compounds under controlled conditions.
Step 2: Purification and isolation of intermediate products.
Step 3: Final synthesis step involving the combination of intermediates to form NSC 202747.
Industrial Production Methods: In an industrial setting, the production of NSC 202747 is scaled up using large reactors and automated systems to maintain consistency and efficiency. The process involves:
Bulk synthesis: Using large-scale reactors to combine precursor chemicals.
Purification: Employing techniques such as crystallization, distillation, and chromatography to purify the compound.
Quality control: Ensuring the final product meets the required specifications through rigorous testing.
Chemical Reactions Analysis
Types of Reactions: NSC 202747 undergoes various chemical reactions, including:
Oxidation: Reaction with oxidizing agents to form oxidized derivatives.
Reduction: Reaction with reducing agents to yield reduced forms of the compound.
Substitution: Replacement of specific functional groups with other groups under certain conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Conditions vary depending on the substituent being introduced, often requiring specific solvents and catalysts.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while reduction can produce different reduced forms of NSC 202747.
Scientific Research Applications
NSC 202747 has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Studied for its potential effects on biological systems, including its role in enzyme inhibition and interaction with cellular components.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of new materials and as an intermediate in the production of other chemical compounds.
Mechanism of Action
The mechanism of action of NSC 202747 involves its interaction with specific molecular targets within cells. It can bind to enzymes and proteins, altering their activity and affecting various cellular pathways. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
NSC 202747 can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Examples include NSC 125973 and NSC 8184, which share some structural similarities but differ in their specific functional groups and properties.
Properties
CAS No. |
6915-71-5 |
|---|---|
Molecular Formula |
C11H16O5S |
Molecular Weight |
260.31 g/mol |
IUPAC Name |
3-(2-methylsulfanylethoxycarbonyl)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid |
InChI |
InChI=1S/C11H16O5S/c1-17-5-4-15-11(14)9-7-3-2-6(16-7)8(9)10(12)13/h6-9H,2-5H2,1H3,(H,12,13) |
InChI Key |
RNBITUPTTPEOLD-UHFFFAOYSA-N |
Canonical SMILES |
CSCCOC(=O)C1C2CCC(C1C(=O)O)O2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


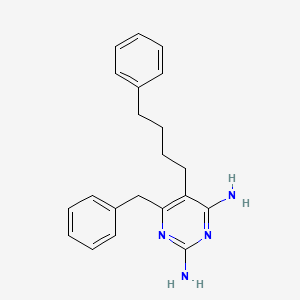
![2-[(6-Aminopurin-9-yl)methoxy]but-3-en-1-ol](/img/structure/B12810619.png)

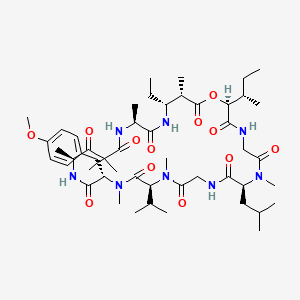
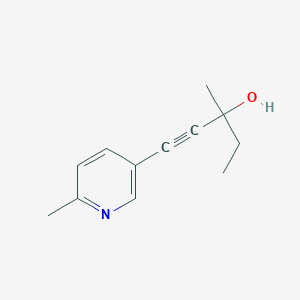
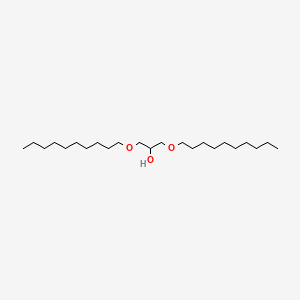
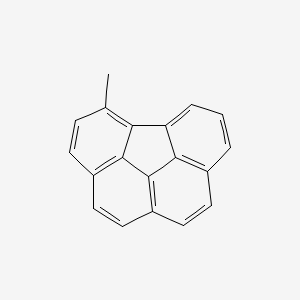

![9-oxa-2-thia-4,11,18-triazatetracyclo[8.8.0.03,8.012,17]octadeca-1(18),3(8),4,6,10,12,14,16-octaene](/img/structure/B12810673.png)
![2-butyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one](/img/structure/B12810674.png)
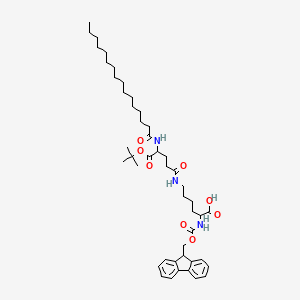
![2,5-Dimethyl-2,5-dihydro-4H-pyrazolo[3,4-d]pyridazin-4-one](/img/structure/B12810685.png)
